molecular formula C12H14 B14663914 (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene CAS No. 50902-98-2

(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene

Cat. No.: B14663914
CAS No.: 50902-98-2
M. Wt: 158.24 g/mol
InChI Key: PRXBXVGAWZGOTQ-UHFFFAOYSA-N
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Description

(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene is an organic compound that features a cyclopropene ring substituted with three methyl groups and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor, such as a substituted alkene, followed by further functionalization to introduce the benzene ring. Common methods include:

    Cyclopropanation: Using reagents like diazomethane or Simmons-Smith reagents to form the cyclopropane ring.

    Aromatic Substitution: Introducing the benzene ring through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow processes and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or the cyclopropene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while substitution could introduce various functional groups to the benzene ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Exploring its use in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action for (2,3,3-Trimethylcycloprop-1-en-1-yl)benzene would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar structure but without the additional methyl groups.

    Trimethylcyclopropane: Lacks the benzene ring.

    Cyclopropenylbenzene: Similar but with different substitution patterns.

Uniqueness

(2,3,3-Trimethylcycloprop-1-en-1-yl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the cyclopropene ring and the benzene ring provides a combination of stability and reactivity that can be exploited in various chemical processes.

Properties

CAS No.

50902-98-2

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

(2,3,3-trimethylcyclopropen-1-yl)benzene

InChI

InChI=1S/C12H14/c1-9-11(12(9,2)3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

PRXBXVGAWZGOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C1(C)C)C2=CC=CC=C2

Origin of Product

United States

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